molecular formula C13H14Cl2N4S B3927307 N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea

N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea

Cat. No.: B3927307
M. Wt: 329.2 g/mol
InChI Key: DYWLYXOJMZXNBK-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea typically involves the reaction of 2,4-dichloroaniline with 3-(1H-imidazol-1-yl)propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea depends on its specific application. For instance, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The imidazole ring can interact with enzymes or receptors, disrupting their normal function. The dichlorophenyl group may enhance the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]urea: Similar structure but with a urea group instead of a thiourea group.

    N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]carbamate: Contains a carbamate group instead of a thiourea group.

    N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]sulfamide: Features a sulfamide group in place of the thiourea group.

Uniqueness

N-(2,4-dichlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is unique due to the presence of both the dichlorophenyl and imidazole moieties, which confer distinct chemical reactivity and biological activity. The thiourea group also provides unique binding properties and reactivity compared to urea, carbamate, and sulfamide analogs.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4S/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWLYXOJMZXNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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